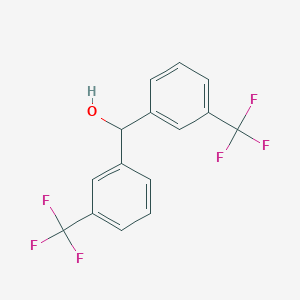
Bis(3-(trifluoromethyl)phenyl)methanol
Overview
Description
Bis(3-(trifluoromethyl)phenyl)methanol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the central carbon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in certain biochemical reactions
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing Bis(3-(trifluoromethyl)phenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-(trifluoromethyl)benzyl chloride and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.
Reaction Conditions:
-
Reduction of Ketones: : Another method involves the reduction of Bis(3-(trifluoromethyl)phenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Bis(3-(trifluoromethyl)phenyl)methanol can undergo oxidation to form Bis(3-(trifluoromethyl)phenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be reduced back to its corresponding alcohol using reducing agents like NaBH4 or LiAlH4.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting the hydroxyl group to a halide using thionyl chloride (SOCl2).
Major Products
Oxidation: Bis(3-(trifluoromethyl)phenyl)ketone
Reduction: this compound
Substitution: Bis(3-(trifluoromethyl)phenyl)methyl chloride
Scientific Research Applications
Bis(3-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
-
Medicine: : Due to its unique chemical properties, it is explored as a building block for the development of new drugs, especially those targeting specific molecular pathways.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal and chemical stability.
Mechanism of Action
The mechanism by which Bis(3-(trifluoromethyl)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Bis(3-(trifluoromethyl)phenyl)methanol can be compared with other compounds containing trifluoromethyl groups:
Bis(4-(trifluoromethyl)phenyl)methanol: Similar structure but with trifluoromethyl groups in the para position, which can affect its reactivity and biological activity.
Bis(2-(trifluoromethyl)phenyl)methanol: Trifluoromethyl groups in the ortho position, leading to different steric and electronic effects.
Trifluoromethylphenylmethanol: Contains only one trifluoromethyl group, resulting in different chemical and physical properties.
The unique positioning of the trifluoromethyl groups in this compound contributes to its distinct reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-89-6 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1598-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
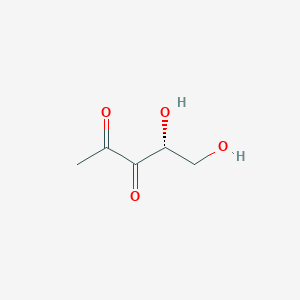
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
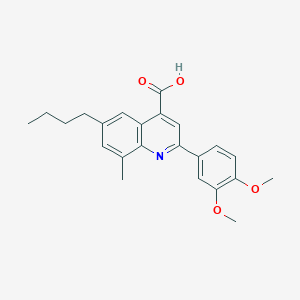
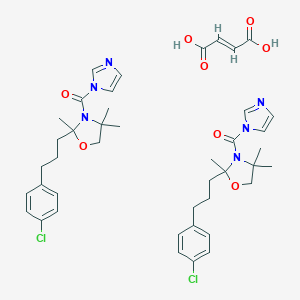
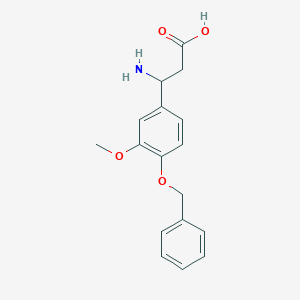
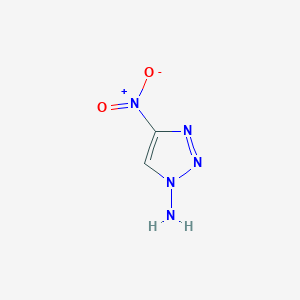
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)




